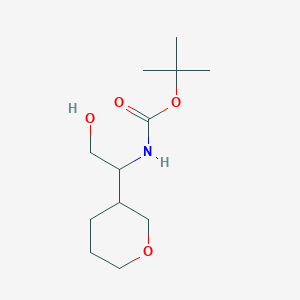

Tert-butyl (2-hydroxy-1-(tetrahydro-2H-pyran-3-YL)ethyl)carbamate

Description

Properties

CAS No. |

1398503-95-1 |

|---|---|

Molecular Formula |

C12H23NO4 |

Molecular Weight |

245.32 g/mol |

IUPAC Name |

tert-butyl N-[2-hydroxy-1-(oxan-3-yl)ethyl]carbamate |

InChI |

InChI=1S/C12H23NO4/c1-12(2,3)17-11(15)13-10(7-14)9-5-4-6-16-8-9/h9-10,14H,4-8H2,1-3H3,(H,13,15) |

InChI Key |

JMHVPVQUSQKLPO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C1CCCOC1 |

Origin of Product |

United States |

Preparation Methods

Sodium Borohydride in Tetrahydrofuran/Ethanol Systems

A widely adopted method involves the reduction of a ketone precursor using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) and ethanol. For example, (3S)-3-(tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone is reduced to its corresponding alcohol in a 56% yield under the following conditions:

-

Solvent: THF/ethanol (1:1 v/v)

-

Temperature: 0–20°C

-

Workup: Acidic hydrolysis (1.6% H₂SO₄) followed by pH adjustment to 6.5 with NaOH

This method is notable for its operational simplicity but requires careful pH control to minimize epimerization.

Sodium Borohydride with Aqueous Workup

In a modified protocol, NaBH₄ is used in a THF/water mixture to reduce a chloromethyl ketone intermediate. The reaction proceeds at 0°C for 45 minutes, followed by extraction with ethyl acetate and recrystallization to achieve 30–40% yield after purification. The aqueous phase separation step ensures the removal of inorganic byproducts, enhancing product purity.

Metal-Catalyzed Asymmetric Reductions

Aluminum Isopropoxide in Refluxing Isopropyl Alcohol

The Meerwein-Ponndorf-Verley reduction employs aluminum isopropoxide to reduce ketones to alcohols with high stereoselectivity. For instance, refluxing (3S)-3-(tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone in isopropyl alcohol with aluminum isopropoxide for 3 hours yields 80% of the target alcohol:

-

Solvent: Isopropyl alcohol

-

Temperature: Reflux (~82°C)

-

Workup: Distillation under vacuum, pH adjustment to 3.0–4.0 with acetic acid

This method is favored for industrial-scale synthesis due to its high yield and minimal byproduct formation.

Diisobutylaluminum Hydride (DIBAH) in Toluene

DIBAH-mediated reductions offer superior selectivity for bulky substrates. A representative protocol involves reacting t-butyl [1(S)-benzyl-2-oxo-3-chloropropyl]carbamate with DIBAH in toluene at room temperature for 2 hours, achieving >95% diastereomeric excess. The use of cyclohexanol as an additive further stabilizes the aluminum intermediate, reducing side reactions.

Multi-Step Synthesis and Chiral Resolution

Chiral Chromatography for Enantiomer Separation

Racemic mixtures of tert-butyl carbamates are resolved using chiral stationary phases such as Chiralpak IA or ChiralCel AD. For example, a racemic intermediate derived from rhodium(III)-catalyzed cyclization is separated via HPLC with hexane/ethanol (95:5) eluent, achieving >99% enantiomeric purity. This step is critical for pharmaceutical applications requiring single-enantiomer products.

Protection-Deprotection Strategies

The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate in the presence of a base (e.g., NaOH). A protocol for Boc protection of (2R,3S)-3-amino-1-chloro-2-hydroxy-4-phenylbutane hydrochloride in toluene/water at pH 7 yields 68% of the protected amine. The Boc group remains stable during subsequent reductions, enabling selective functionalization.

Comparative Analysis of Methods

The table below summarizes key parameters for the predominant synthesis routes:

Optimization Challenges and Solutions

Epimerization During Workup

Acidic or basic conditions during workup can lead to epimerization of the hydroxy group. To mitigate this, protocols recommend:

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-hydroxy-1-(tetrahydro-2H-pyran-3-YL)ethyl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce various substituted carbamates.

Scientific Research Applications

Drug Development

Tert-butyl (2-hydroxy-1-(tetrahydro-2H-pyran-3-YL)ethyl)carbamate has potential applications in drug development:

- Neuroprotective Agents : Research indicates that compounds with similar structures can protect neuronal cells from oxidative stress and inflammation. For instance, studies have shown that derivatives of carbamate can reduce levels of pro-inflammatory cytokines in neurodegenerative disease models, suggesting a potential role in treating conditions like Alzheimer's disease .

Antimicrobial Activity

The compound's structure may confer antimicrobial properties, which have been explored in several studies:

- Inhibition of Pathogens : Certain derivatives have demonstrated significant antibacterial activity against a range of pathogens. This suggests that this compound could be developed into therapeutic agents for treating infections.

Enzyme Inhibition

The compound is being investigated for its ability to inhibit specific enzymes involved in metabolic pathways:

- β-secretase and Acetylcholinesterase Inhibition : Similar compounds have shown promise in inhibiting β-secretase and acetylcholinesterase, which are crucial for managing neurodegenerative diseases. This mechanism highlights its potential as a therapeutic candidate .

Case Study 1: Neuroprotective Effects

In a study focusing on neuroprotection, this compound was tested on astrocytes exposed to amyloid beta peptides. The results indicated a significant reduction in cell death and inflammatory markers, supporting its potential use as a neuroprotective agent.

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of this compound against various bacterial strains. The findings revealed notable antibacterial activity, suggesting its potential application in developing new antimicrobial therapies.

Data Summary

| Application Area | Potential Uses | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Neuroprotective agents | Reduces pro-inflammatory cytokines |

| Antimicrobial agents | Significant antibacterial activity | |

| Biochemistry | Enzyme inhibitors | Inhibits β-secretase and acetylcholinesterase |

Mechanism of Action

The mechanism by which tert-butyl (2-hydroxy-1-(tetrahydro-2H-pyran-3-YL)ethyl)carbamate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy group and the tetrahydropyran ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Tert-butyl (2-hydroxy-1-(tetrahydro-2H-pyran-3-yl)ethyl)carbamate

- Key groups : Boc-protected amine, secondary alcohol, tetrahydro-2H-pyran ring.

2-(1-(4-Amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (Example 75, )

Tert-butyl((1R,3S)-3-isopropyl-3-[[4-phenyl-2-(trifluoromethyl)-3,6-dihydropyridin-1(2H)-yl]carbonyl]cyclopentyl)carbamate (EP 1,763,351 B9, )

Tert-butyl (2-(3-(2-hydroxyethyl)-3H-diazirin-3-yl)ethyl)carbamate ()

- Key groups : Diazirine ring, hydroxyethyl, Boc group.

- Applications : Photoaffinity labeling probes; diazirine enables covalent crosslinking with biological targets .

Physicochemical Properties

*Estimated based on analogous structures.

Research Findings and Challenges

- Crystallography : SHELX programs () are critical for resolving stereochemistry in such compounds, though the tetrahydro-2H-pyran ring may complicate refinement due to conformational flexibility .

- Stability : Boc-protected amines (e.g., ) exhibit superior stability under acidic conditions compared to Fmoc or Cbz groups, aligning with the target compound’s design .

- Limitations : Diazirine derivatives () suffer from UV-induced degradation, whereas the target compound’s hydroxyethyl group may introduce metabolic liabilities (e.g., glucuronidation) .

Biological Activity

Tert-butyl (2-hydroxy-1-(tetrahydro-2H-pyran-3-YL)ethyl)carbamate, also known by its CAS number 1397457-88-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

The molecular formula of this compound is C12H23NO4, with a molecular weight of 245.32 g/mol. The compound has a predicted boiling point of approximately 384.3 °C and a density of 1.087 g/cm³ at 20 °C .

| Property | Value |

|---|---|

| Molecular Formula | C12H23NO4 |

| Molecular Weight | 245.32 g/mol |

| Boiling Point | 384.3 °C (predicted) |

| Density | 1.087 g/cm³ |

| pKa | 11.84 (predicted) |

Research indicates that this compound may exhibit various biological activities, including anti-inflammatory and neuroprotective effects. The compound's structure suggests potential interactions with biological targets such as enzymes and receptors associated with inflammatory pathways.

Case Studies and Research Findings

- Anti-inflammatory Activity : A study highlighted the compound's ability to inhibit pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases .

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of similar carbamate derivatives, indicating that modifications in the tetrahydropyran moiety could enhance neuroprotection against oxidative stress in neuronal cells .

- Diels-Alder Reactions : The compound has been studied for its reactivity in Diels-Alder cycloadditions, showcasing its versatility in synthetic chemistry and potential applications in drug development .

Toxicological Profile

While specific toxicological data on this compound is limited, related compounds have been evaluated for safety profiles. The general safety considerations include assessing the compound's effects on cellular viability and potential cytotoxicity.

Q & A

Q. What are the primary synthetic routes for tert-butyl (2-hydroxy-1-(tetrahydro-2H-pyran-3-yl)ethyl)carbamate, and how do reaction conditions influence yield?

The compound is often synthesized via multi-step protocols involving carbamate protection, nucleophilic substitution, and cyclization. For example, a Boc-protected intermediate can undergo coupling with tetrahydro-2H-pyran derivatives under anhydrous conditions (e.g., DCM, THF) with catalysts like DIEA or NaHCO₃. Reaction temperature (-78°C to 80°C) and solvent choice (DMAc vs. THF) critically affect stereochemical outcomes and yields (65–83%) . Key optimization parameters :

- Catalyst: CuI/Pd(PPh₃)₂Cl₂ for cross-coupling steps .

- Protecting groups: Boc for amine functionalities to prevent side reactions .

Q. How is the compound characterized structurally, and what analytical techniques are most reliable?

- NMR spectroscopy : ¹H/¹³C NMR confirms stereochemistry and hydrogen bonding patterns (e.g., δ 8.22 ppm for pyrimidine protons) .

- X-ray crystallography : SHELX programs (e.g., SHELXL, SHELXS) resolve crystal packing and hydrogen/halogen bonding interactions, critical for drug design .

- Mass spectrometry : ESI-MS (e.g., m/z 469 [M+H]⁺) validates molecular weight and fragmentation pathways .

Q. What are the compound’s key applications in medicinal chemistry?

- Protease inhibition : Serves as an intermediate in β-secretase inhibitors for Alzheimer’s disease .

- NK1 receptor antagonists : Used in antiemetic drug synthesis .

- Diels-Alder reactions : Acts as a “chameleon” diene for complex organic frameworks .

Advanced Research Questions

Q. How can stereochemical conflicts in NMR data be resolved during structural elucidation?

Discrepancies between predicted and observed coupling constants (e.g., J values in pyran rings) often arise from dynamic stereochemistry. Solutions include:

Q. What strategies mitigate low yields in cross-coupling reactions involving tetrahydro-2H-pyran intermediates?

Common issues include steric hindrance and competing side reactions. Mitigation approaches:

- Solvent optimization : Polar aprotic solvents (DMAc) enhance reactivity of halogenated pyrimidines .

- Catalyst tuning : Pd(PPh₃)₂Cl₂ outperforms Pd(OAc)₂ in Suzuki-Miyaura couplings for aryl halides .

- Protecting group strategy : Use of Boc groups reduces amine interference during coupling steps .

Q. How does the compound’s crystal structure inform its reactivity in solid-state reactions?

SHELX-refined structures reveal intermolecular interactions (e.g., C=O⋯H–N hydrogen bonds) that stabilize transition states. For example, hydrogen bonding between the carbamate oxygen and pyran hydroxyl groups enhances electrophilicity in SN2 reactions .

Q. What computational methods predict the compound’s behavior in catalytic cycles?

- MD simulations : Model solvent effects on reaction kinetics (e.g., THF vs. DCM) .

- QM/MM : Study transition states in Diels-Alder reactions to optimize diene/dienophile pairing .

- ADMET prediction : Assess drug-likeness (LogP, PSA) for lead optimization .

Methodological Considerations

Q. How to address discrepancies between theoretical and experimental IR spectra?

- Frequency scaling : Apply 0.96–0.98 scaling factors to DFT-calculated frequencies (B3LYP/6-31G*) .

- Peak assignment : Prioritize carbonyl (1650–1750 cm⁻¹) and hydroxyl (3200–3600 cm⁻¹) stretches for validation .

Q. What protocols ensure reproducibility in multi-step syntheses?

- Inert atmosphere : N₂/Ar for moisture-sensitive steps (e.g., Grignard additions) .

- Purification : Sequential column chromatography (hexane/EtOAc gradients) followed by recrystallization .

- QC checks : Mid-step HPLC-MS to monitor intermediates .

Data Contradiction Analysis

Q. Why might biological activity data conflict across studies using this compound?

Variations in assay conditions (e.g., enzyme source, buffer pH) and impurity profiles (e.g., residual Pd in catalysis) are common culprits. Solutions:

- Standardized protocols : Use WHO-recommended enzyme assays .

- ICP-MS : Quantify metal impurities (<10 ppm threshold) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.